molecular formula C23H27ClFN3O3S B14986380 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B14986380
M. Wt: 480.0 g/mol
InChI Key: LYAKLOAZWQNSQM-UHFFFAOYSA-N
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Description

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine and piperazine ring, each substituted with distinct functional groups. The presence of a 3-chlorophenyl group and a 4-fluorophenyl group adds to its chemical diversity, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The key steps include:

    Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the piperidine intermediate.

    Formation of Piperazine Intermediate: The piperazine ring is synthesized separately, often involving cyclization reactions.

    Coupling of Intermediates: The piperidine and piperazine intermediates are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Alter Cellular Signaling: By interacting with cellular signaling pathways, it can influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(3-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-methylphenyl)piperazine
  • 1-{1-[(3-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(4-chlorophenyl)piperazine

Uniqueness

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE stands out due to the presence of the 4-fluorophenyl group, which imparts unique chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H27ClFN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27ClFN3O3S/c24-20-3-1-2-18(16-20)17-32(30,31)28-10-8-19(9-11-28)23(29)27-14-12-26(13-15-27)22-6-4-21(25)5-7-22/h1-7,16,19H,8-15,17H2

InChI Key

LYAKLOAZWQNSQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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